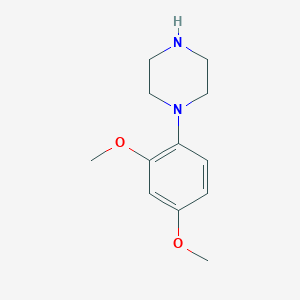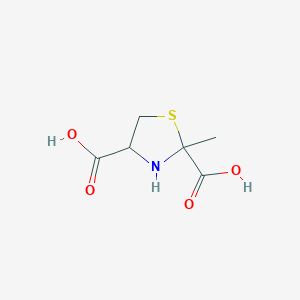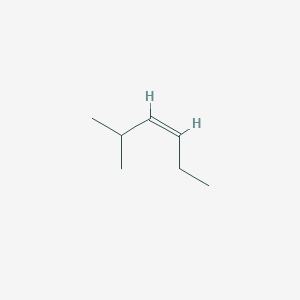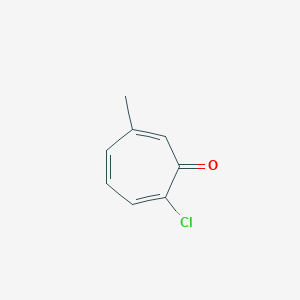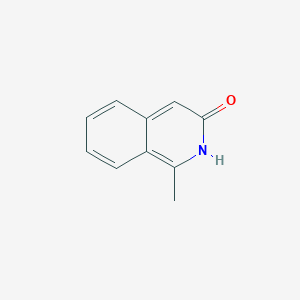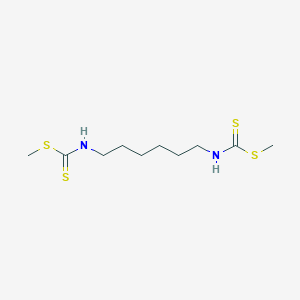
Carbamic acid, hexamethylenebis(dithio-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, hexamethylenebis(dithio-, dimethyl ester), commonly known as carbodithioic acid, is a chemical compound that is used in scientific research applications. It is a sulfur-containing compound that has been studied for its potential use in various fields, including material science, organic synthesis, and biomedical research.
Applications De Recherche Scientifique
Carbamic acid, hexamethylenebis(dithio-, dimethyl ester) has been studied for its potential use in various scientific research applications. It has been used as a reagent in organic synthesis to form disulfide bonds and as a crosslinking agent for polymers. Additionally, it has been studied for its potential use in biomedical research as a potential therapeutic agent for the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of carbamic acid, hexamethylenebis(dithio-, dimethyl ester) is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which can lead to the accumulation of acetylcholine in the synapse and subsequent neurotransmitter signaling.
Effets Biochimiques Et Physiologiques
Carbamic acid, hexamethylenebis(dithio-, dimethyl ester) has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using carbamic acid, hexamethylenebis(dithio-, dimethyl ester) in lab experiments is its ability to form disulfide bonds, which can be useful in the synthesis of proteins and other molecules. Additionally, its potential use as a therapeutic agent makes it an interesting compound to study. However, one limitation of using carbamic acid, hexamethylenebis(dithio-, dimethyl ester) is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of carbamic acid, hexamethylenebis(dithio-, dimethyl ester). One potential direction is the development of new synthetic methods for the compound, which could improve its yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic uses. Finally, its potential toxicity needs to be further studied to ensure its safety for use in lab experiments and potential therapeutic applications.
Conclusion
Carbamic acid, hexamethylenebis(dithio-, dimethyl ester) is a sulfur-containing compound that has been studied for its potential use in various scientific research applications. Its ability to form disulfide bonds and potential use as a therapeutic agent make it an interesting compound to study. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
Carbamic acid, hexamethylenebis(dithio-, dimethyl ester) can be synthesized by reacting hexamethylenetetramine with carbon disulfide in the presence of a base such as sodium hydroxide. The resulting product is then treated with dimethyl sulfate to form the dimethyl ester of carbodithioic acid.
Propriétés
Numéro CAS |
32118-35-7 |
|---|---|
Nom du produit |
Carbamic acid, hexamethylenebis(dithio-, dimethyl ester |
Formule moléculaire |
C10H20N2S4 |
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
methyl N-[6-(methylsulfanylcarbothioylamino)hexyl]carbamodithioate |
InChI |
InChI=1S/C10H20N2S4/c1-15-9(13)11-7-5-3-4-6-8-12-10(14)16-2/h3-8H2,1-2H3,(H,11,13)(H,12,14) |
Clé InChI |
KXZRRVOMEZYCFQ-UHFFFAOYSA-N |
SMILES isomérique |
CSC(=NCCCCCCN=C(S)SC)S |
SMILES |
CSC(=S)NCCCCCCNC(=S)SC |
SMILES canonique |
CSC(=S)NCCCCCCNC(=S)SC |
Autres numéros CAS |
32118-35-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



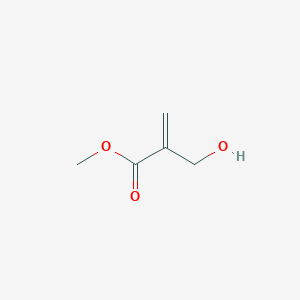
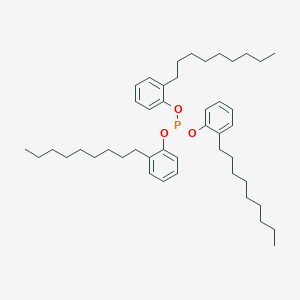
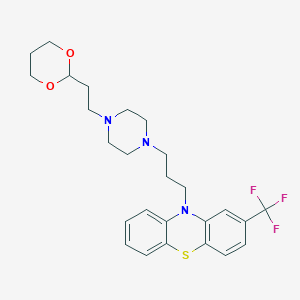
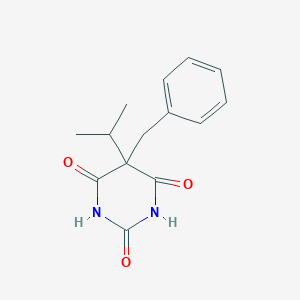
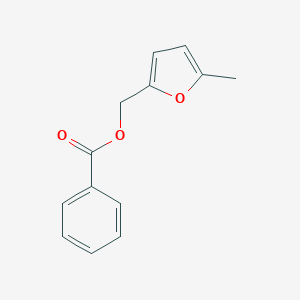

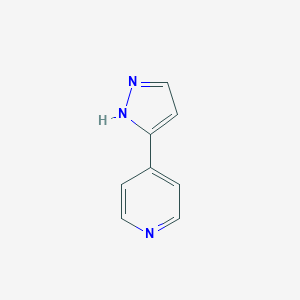
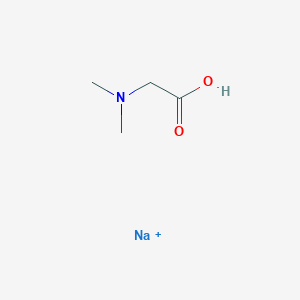
![trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B95404.png)
